molecular formula C51H94O6 B3026157 Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate]

Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate]

Cat. No.: B3026157
M. Wt: 803.3 g/mol
InChI Key: RUOVJPPUXXFZPC-UZTWDUGDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol can be synthesized through esterification reactions involving palmitoleic acid and palmitic acid with glycerol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol involves the use of high-purity lipid standards and controlled reaction environments to ensure the desired purity and yield. The process may include steps such as purification through chromatography and verification using techniques like gas chromatography-mass spectrometry (GC-MS) .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of peroxides and other oxidation products.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield free fatty acids and glycerol.

    Transesterification: This reaction involves the exchange of ester groups with alcohols, often used in biodiesel production.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

    Transesterification: Methanol or ethanol in the presence of a catalyst like sodium methoxide.

Major Products:

    Oxidation: Peroxides and aldehydes.

    Hydrolysis: Palmitoleic acid, palmitic acid, and glycerol.

    Transesterification: Methyl or ethyl esters of palmitoleic and palmitic acids.

Scientific Research Applications

1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol involves its incorporation into lipid membranes and its role in lipid metabolism. It interacts with enzymes involved in lipid synthesis and degradation, influencing pathways such as fatty acid oxidation and triglyceride storage. The molecular targets include lipases and acyltransferases, which regulate the breakdown and formation of triglycerides .

Comparison with Similar Compounds

    1,2-Dioleoyl-3-palmitoyl-rac-glycerol: Contains oleic acid instead of palmitoleic acid.

    1,2-Dipalmitoyl-3-oleoyl-rac-glycerol: Contains oleic acid at the sn-3 position.

    1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol: Contains linoleic acid instead of palmitoleic acid

Uniqueness: 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol is unique due to its specific combination of palmitoleic and palmitic acids, which confer distinct physical and biochemical properties. This combination affects its melting point, solubility, and interaction with biological membranes, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H94O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19,21-22,24,48H,4-18,20,23,25-47H2,1-3H3/b22-19-,24-21-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOVJPPUXXFZPC-UZTWDUGDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H94O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

803.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate]
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Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate]
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